molecular formula C16H25NO6S B2361621 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate

Cat. No.: B2361621
M. Wt: 359.4 g/mol
InChI Key: JVGNPGXHRHJTFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG2-NH-Boc involves several steps:

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form Boc-NH-PEG2.

    Tosylation: The protected compound is then tosylated using tosyl chloride in the presence of a base such as triethylamine to yield Tos-PEG2-NH-Boc.

Industrial Production Methods

Industrial production of Tos-PEG2-NH-Boc follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tos-PEG2-NH-Boc undergoes several types of chemical reactions:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to regenerate the free amino group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild heating.

    Deprotection: Reagents such as trifluoroacetic acid are used under mild acidic conditions.

Major Products

Scientific Research Applications

Tos-PEG2-NH-Boc is widely used in scientific research, particularly in the synthesis of PROTACs. Its applications include:

Mechanism of Action

Tos-PEG2-NH-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Tos-PEG3-NH-Boc: Similar structure with an additional ethylene glycol unit.

    Tos-PEG4-NH-Boc: Contains two additional ethylene glycol units.

Uniqueness

Tos-PEG2-NH-Boc is unique due to its optimal length and flexibility, making it suitable for a wide range of PROTAC applications. Its balance between hydrophilicity and hydrophobicity enhances its solubility and stability in various solvents .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6S/c1-13-5-7-14(8-6-13)24(19,20)22-12-11-21-10-9-17-15(18)23-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGNPGXHRHJTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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